Fenquinotrione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

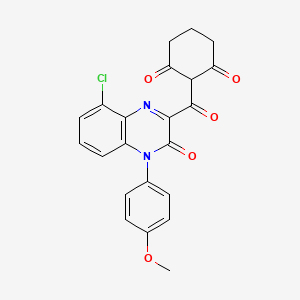

2D Structure

3D Structure

Properties

IUPAC Name |

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSTXQYTZBZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158629 | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342891-70-6 | |

| Record name | Fenquinotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUINOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenquinotrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquinotrione is a potent triketone herbicide highly effective against a broad spectrum of broadleaf and sedge weeds, particularly those resistant to acetolactate synthase (ALS) inhibitors. Developed by Kumiai Chemical Industry and Ihara Chemical Industry, it is a valuable tool in modern agriculture, especially in rice cultivation.[1][2] This technical guide provides a comprehensive overview of the chemical structure and a detailed analysis of the synthetic pathway of this compound. It includes a summary of its physicochemical properties, a step-by-step description of its synthesis, and its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione, is a complex organic molecule.[1][3][4] Its structure is characterized by a quinoxaline heterocyclic core linked to a cyclohexanedione ring and a substituted phenyl group.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |

| CAS Number | 1342891-70-6 | |

| Molecular Formula | C₂₂H₁₇ClN₂O₅ | |

| Molecular Weight | 424.83 g/mol | |

| Appearance | Pale yellow powder | |

| Melting Point | 157.6 °C | |

| Log P (pH 7.0) | 0.33 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 2,6-dichloronitrobenzene. The key steps involve the formation of a quinoxaline ring system, followed by its acylation with a cyclohexanedione moiety.

Synthetic Pathway Overview

The overall synthetic scheme for this compound can be visualized as follows:

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocols

While specific, detailed experimental protocols from primary literature are not publicly available in their entirety, the synthesis can be described based on the known reaction types:

-

Aromatic Substitution: The synthesis commences with an aromatic substitution reaction involving 2,6-dichloronitrobenzene and a substituted aniline (likely p-methoxyaniline) to form the diarylamine intermediate.

-

Béchamp Reduction: The nitro group of the diarylamine intermediate is then reduced to a primary amine using the Béchamp reduction, which typically employs iron filings in the presence of an acid.

-

Dean-Stark Condensation: The resulting diamine undergoes a Dean-Stark condensation with diethyl ketomalonate. This reaction, carried out under conditions that remove water, leads to the formation of the quinoxaline ring system.

-

Hydrolysis: The ester group on the quinoxaline ring is hydrolyzed to a carboxylic acid, typically using a base such as potassium carbonate followed by acidification.

-

O-Acylation and Rearrangement: The final steps involve the O-acyl coupling of the carboxylic acid with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement to yield the C-acylated final product, this compound.

Note: The structures of intermediates 86, 87, 89, 90, and 92 are inferred from the described reaction sequence.

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biochemical pathway for the synthesis of plastoquinone and tocopherol in plants.

HPPD Inhibition Pathway

Caption: Mechanism of HPPD inhibition by this compound.

Inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The resulting lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, leading to the characteristic bleaching symptoms and ultimately, plant death.

Conclusion

This compound is a significant herbicide with a complex chemical structure and a multi-step synthesis process. Its mode of action as an HPPD inhibitor provides effective control of a wide range of weeds. This guide offers a foundational understanding for researchers and professionals in the fields of agrochemistry and drug development, summarizing the key technical aspects of this important molecule. Further research into optimizing its synthesis and exploring its biological activity could lead to the development of even more effective and selective herbicides.

References

- 1. Page loading... [guidechem.com]

- 2. Synthetic route to the herbicide Fenquinotrione_Chemicalbook [chemicalbook.com]

- 3. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]

- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Fenquinotrione: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquinotrione is a novel triketone-type herbicide demonstrating potent efficacy against a broad spectrum of broadleaf and sedge weeds, coupled with exceptional selectivity in rice.[1][2][3] Developed by Kumiai Chemical Industry Co., Ltd., this herbicide addresses the critical need for effective control of weeds resistant to acetolactate synthase (ALS) inhibitors.[3][4] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. The remarkable safety of this compound in rice is attributed to its rapid metabolic detoxification, primarily through CYP81A6-mediated demethylation and subsequent glucose conjugation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, including detailed experimental methodologies and key data presented for scientific evaluation.

Discovery and Optimization

The journey to identify this compound began with a strategic focus on HPPD inhibitors to combat the rise of ALS-resistant weeds in rice paddy fields. Researchers at Kumiai Chemical Industry initiated a screening program, which led to the identification of an oxoquinoxaline derivative as a promising lead compound.

A systematic structure-activity relationship (SAR) study was undertaken to optimize the herbicidal activity and crop selectivity of this lead compound. Key modifications were explored at three main positions: the acid moiety, the N-position of the oxoquinoxaline ring, and the fused benzene ring. While various substitutions at the N-position with phenyl and heterocyclic groups yielded high herbicidal efficacy, they unfortunately resulted in low safety for rice. The breakthrough came with substitutions on the fused benzene ring, where the introduction of a halogen or methyl group at the 8-position significantly improved the selectivity between rice and problematic weeds. Ultimately, the 8-chloro substituted analog, this compound, was selected for development due to its optimal balance of potent herbicidal activity and excellent crop safety.

Physicochemical Properties

| Property | Value |

| Common Name | This compound |

| Development Code | KUH-110 |

| IUPAC Name | 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione |

| CAS Registry Number | 1342891-70-6 |

| Molecular Formula | C22H17ClN2O5 |

| Molecular Weight | 424.83 |

| Appearance | Pale yellow powder |

| Melting Point | 157.6°C |

| Water Solubility | 17.3 mg/L (20°C) |

| Log Pow | 2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0) |

(Data sourced from:)

Mechanism of Action: HPPD Inhibition

This compound exerts its herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a critical enzyme in the catabolic pathway of the amino acid tyrosine, where it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid. Homogentisic acid serves as a precursor for the synthesis of essential molecules like tocopherols and plastoquinone.

Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound disrupts the production of plastoquinone, which in turn halts carotenoid synthesis. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidative damage caused by excess light energy. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds, ultimately leading to their death.

Docking studies have revealed that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π-π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that it acts as a competitive inhibitor of the natural substrate, HPP.

References

Fenquinotrione's Disruption of Carotenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquinotrione is a potent herbicide that induces a characteristic bleaching of plant tissues, a visual manifestation of its interference with carotenoid biosynthesis. This technical guide provides an in-depth exploration of the molecular mechanism underpinning this compound's herbicidal activity. The primary mode of action is the potent and competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition initiates a cascade of biochemical events that ultimately leads to the degradation of chlorophyll and photooxidative damage, culminating in plant death. This document details the core mechanism, presents quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound's herbicidal effects stem from its potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the metabolic pathway of tyrosine.[1][2][3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a crucial precursor for the synthesis of plastoquinone and tocopherol.[1][2]

The critical link to carotenoid biosynthesis lies in the role of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway responsible for converting phytoene into colored carotenoids. By inhibiting HPPD, this compound effectively depletes the pool of plastoquinone. This lack of the vital cofactor, in turn, indirectly inhibits the activity of phytoene desaturase.

The disruption of the carotenoid biosynthesis pathway leads to the accumulation of the colorless precursor, phytoene, and a deficiency of colored carotenoids such as β-carotene and lutein. Carotenoids play a critical photoprotective role in plants by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) generated during photosynthesis. In the absence of carotenoids, chlorophyll is susceptible to photooxidation, leading to the characteristic bleaching symptoms and, ultimately, cell death.

Biochemical studies have shown that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of HPPD. Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that this compound acts as a competitive inhibitor of the natural substrate.

Quantitative Data: HPPD Inhibition

The inhibitory potency of this compound against HPPD has been quantified in vitro using recombinant enzymes from different plant species. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of this herbicide.

| Plant Species | Enzyme | IC50 (nM) | Reference |

| Arabidopsis thaliana | HPPD | 44.7 | |

| Oryza sativa (rice) | HPPD | 27.2 |

Note: While the bleaching symptoms are a clear indication of carotenoid biosynthesis disruption, specific quantitative data detailing the percentage reduction of individual carotenoids (e.g., lutein, β-carotene) in various plant species following this compound treatment is not extensively available in the public domain.

Experimental Protocols

In Vitro HPPD Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound on HPPD, adapted from established methodologies for HPPD inhibitor screening.

Objective: To determine the IC50 value of this compound against recombinant HPPD.

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or Oryza sativa)

-

This compound

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate

-

FeSO4

-

Catalase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the HPP substrate in the assay buffer.

-

Prepare a fresh solution of ascorbate and FeSO4 in the assay buffer.

-

Dilute the recombinant HPPD enzyme to the desired working concentration in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following components in order:

-

Assay buffer

-

Ascorbate and FeSO4 solution

-

Catalase solution

-

A series of dilutions of the this compound stock solution (and a solvent control).

-

Recombinant HPPD enzyme solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HPP substrate to each well.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPP, or monitor the formation of a product if a coupled-enzyme assay is used.

-

Record the reaction rate for each this compound concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Carotenoid Extraction and Quantification

This protocol provides a general framework for extracting and quantifying carotenoids from plant tissues treated with this compound.

Objective: To measure the levels of major carotenoids in this compound-treated and control plant tissues.

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often containing a small amount of butylated hydroxytoluene (BHT) as an antioxidant)

-

Saponification reagent (e.g., methanolic KOH)

-

Partitioning solvent (e.g., diethyl ether or hexane)

-

Anhydrous sodium sulfate

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Carotenoid standards (e.g., lutein, β-carotene)

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Extraction:

-

Extract the powdered tissue with the extraction solvent until the tissue becomes colorless. This may require multiple extraction cycles.

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

-

Saponification (Optional but Recommended):

-

To remove chlorophyll and saponify lipids, add the saponification reagent to the extract and incubate in the dark.

-

This step is crucial for accurate quantification of carotenoids, as chlorophyll can interfere with their detection.

-

-

Partitioning:

-

Add the partitioning solvent and a saline solution to the saponified extract to separate the carotenoids into the organic phase.

-

Collect the upper organic phase containing the carotenoids.

-

Wash the organic phase with water to remove any remaining alkali.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Quantification by HPLC:

-

Evaporate the solvent from the extract under a stream of nitrogen.

-

Redissolve the carotenoid extract in a suitable injection solvent.

-

Inject the sample into the HPLC system.

-

Separate the carotenoids using a suitable gradient elution program.

-

Detect the carotenoids at their specific maximum absorption wavelengths (typically around 450 nm) using the PDA detector.

-

Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

Visualizations

Caption: this compound's mode of action on the carotenoid biosynthesis pathway.

Caption: Workflow for assessing this compound's impact on HPPD and carotenoids.

References

An In-depth Technical Guide to Oxoquinoxaline Derivative Herbicides: Focus on Fenquinotrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquinotrione, a novel oxoquinoxaline derivative herbicide, has emerged as a potent and selective solution for weed management, particularly in rice cultivation.[1][2][3] Developed by Kumiai Chemical Industry Co., Ltd., this compound effectively controls a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the carotenoid biosynthesis pathway. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, herbicidal activity, crop safety, and the experimental protocols utilized in its evaluation.

Introduction

The development of herbicides with novel modes of action is crucial for combating the evolution of herbicide-resistant weeds. Oxoquinoxaline derivatives represent a promising class of herbicides, with this compound being a key example. This compound's unique chemical structure, featuring an oxoquinoxaline ring, confers high efficacy and excellent selectivity, making it a valuable tool in modern agriculture. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of new herbicidal agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-{[8-chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione | |

| CAS Registry Number | 1342891-70-6 | |

| Molecular Formula | C₂₂H₁₇ClN₂O₅ | |

| Molecular Weight | 424.83 | |

| Appearance | Pale yellow powder | |

| Melting Point | 157.6°C | |

| Solubility in Water | 17.3 mg/L (20°C) | |

| Log P (octanol-water) | 2.91 (pH 1.0), 1.59 (pH 4.0), 0.33 (pH 7.0) |

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27). HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherol.

The inhibition of HPPD by this compound leads to a depletion of plastoquinone. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of carotenoid synthesis results in the photo-oxidation of chlorophyll, leading to characteristic bleaching symptoms in susceptible plants, followed by necrosis and death.

A docking study has suggested that the 1,3-diketone moiety of this compound forms a bidentate interaction with the Fe(II) ion at the active site of the HPPD enzyme. Additionally, π-π stacking interactions occur between the oxoquinoxaline ring of this compound and the conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating competitive inhibition with the natural substrate, HPP.

Figure 1: Signaling pathway of this compound's herbicidal action.

Herbicidal Activity and Crop Safety

This compound exhibits a broad spectrum of activity against sedges and broadleaf weeds while demonstrating excellent safety in rice.

Quantitative Herbicidal Efficacy

The herbicidal efficacy of this compound has been quantified through various studies. Table 2 summarizes the 50% inhibitory concentration (IC₅₀) against HPPD from different species, and Table 3 presents the effective dose (ED) values for weed control and crop safety.

Table 2: Inhibitory Activity of this compound against HPPD

| Species | HPPD Source | IC₅₀ (nM) | Reference |

| Arabidopsis thaliana | Recombinant | 44.7 | |

| Oryza sativa (Rice) | Recombinant | 27.2 |

Table 3: Herbicidal Activity and Rice Selectivity of this compound

| Plant Species | Parameter | Value (g a.i./ha) | Reference |

| Oryza sativa (Rice, cv. Kinmaze) | ED₂₀ (20% inhibition) | >1000 | |

| Monochoria vaginalis | ED₉₀ (90% control) | 63 | |

| Schoenoplectus juncoides | ED₉₀ (90% control) | 63 | |

| Cyperus difformis (5-6 leaf stage) | Effective Dose | 125 | |

| Cyperus iria (5-6 leaf stage) | Effective Dose | 125 | |

| Fimbristylis miliacea (ALS resistant, 5-6 leaf stage) | Effective Dose | 125 |

Mechanism of Rice Selectivity

The remarkable selectivity of this compound in rice is not due to differences in the target enzyme's sensitivity, as the IC₅₀ value for rice HPPD is even lower than that for Arabidopsis HPPD. Instead, the selectivity is attributed to the rapid metabolic detoxification of this compound in rice plants. The primary metabolic pathway involves O-demethylation of the methoxy group on the phenyl ring, mediated by the cytochrome P450 monooxygenase CYP81A6, followed by glucose conjugation. This rapid metabolism in rice leads to the formation of non-toxic metabolites, ensuring crop safety.

References

An In-depth Technical Guide on the Physicochemical Properties of Fenquinotrione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Fenquinotrione, a novel triketone herbicide. The information is curated for professionals in research and development, with a focus on quantitative data, experimental context, and mechanism of action.

Chemical Identity and Structure

This compound, developed by Kumiai Chemical Industry Co., Ltd., is a potent herbicide belonging to the triketone chemical class.[1] Its chemical structure is characterized by a chlorinated quinoxaline derivative designed for high efficacy.[1]

-

IUPAC Name: 2-{[8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]carbonyl}cyclohexane-1,3-dione[2][3][4]

-

CAS Number: 1342891-70-6

-

Molecular Formula: C₂₂H₁₇ClN₂O₅

-

Canonical SMILES: COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O

Physicochemical Properties

The environmental fate, bioavailability, and herbicidal activity of this compound are governed by its distinct physicochemical characteristics. These properties have been determined using standardized regulatory protocols and are summarized below.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 424.83 g/mol | - | |

| Physical State | Pale yellow powder/solid | - | |

| Melting Point | 157.6°C | - | |

| Boiling Point | Decomposes before boiling | - | |

| Density | 1.445 g/cm³ | 20°C | |

| Vapor Pressure | 1.68 × 10⁻⁴ Pa | 25°C | |

| Water Solubility | 17.3 mg/L | 20°C | |

| 265.3 mg/L | 30°C | ||

| 3835 mg/L | 20°C, pH 7 | ||

| Octanol-Water Partition Coefficient (Log P) | 2.91 | pH 1.0 | |

| 1.59 | pH 4.0 | ||

| 0.33 / -0.33 | pH 7.0 | ||

| Dissociation Constant (pKa) | 2.72 | 25°C |

Note: Discrepancies in reported values, such as for water solubility at pH 7, may arise from different experimental conditions or methodologies (e.g., flask shake vs. column elution).

Experimental Protocols for Physicochemical Properties

While specific experimental reports for this compound are proprietary, the determination of these physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Melting Point (OECD 102): The melting point is determined using methods like the capillary method, where a small sample is heated in a capillary tube, and the temperature range over which it melts is observed. Differential Scanning Calorimetry (DSC) is also commonly used to measure the temperature and heat flow associated with thermal transitions.

-

Water Solubility (OECD 105): The flask shake method is a common protocol. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then measured, typically using High-Performance Liquid Chromatography (HPLC). The pH-dependent solubility is critical and is measured in buffered solutions at various pH levels.

-

Vapor Pressure (OECD 104): The vapor pressure of a low-volatility compound like this compound is often determined using the gas saturation method (effusion method). A carrier gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is then quantified to calculate the vapor pressure.

-

Octanol-Water Partition Coefficient (Log P / Kow) (OECD 107/117): The shake flask method is standard for determining the Log P value. This compound is dissolved in a mixture of n-octanol and water (buffered to a specific pH), which is then shaken until equilibrium is achieved. The concentrations of the substance in both the octanol and aqueous phases are measured to calculate the partition coefficient. Given this compound's strong pH dependency, this test is repeated at different pH values, as reflected in the data table.

-

Dissociation Constant (pKa) (OECD 112): Potentiometric titration is a widely used method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored continuously. The pKa is determined from the resulting titration curve. Spectrophotometric methods can also be used if the UV/Vis spectrum of the compound changes with ionization state.

Mode of Action: Inhibition of HPPD Signaling Pathway

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and carotenoid biosynthesis in plants.

The inhibition of HPPD disrupts the conversion of its natural substrate, 4-hydroxyphenylpyruvate (HPP), into homogentisate. This blockage leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidative damage. The ultimate result is the characteristic bleaching of plant tissues, followed by growth cessation and death of the susceptible weed. This compound exhibits a strong inhibitory effect, with an IC₅₀ value of 44.7 nM against the HPPD enzyme from Arabidopsis thaliana.

Caption: Inhibition of the HPPD enzyme by this compound.

Selectivity and Metabolism

This compound demonstrates excellent selectivity in crops like rice. This selectivity is not due to differences in the target enzyme's affinity, but rather to the crop's ability to rapidly metabolize the herbicide. In rice, the cytochrome P450 enzyme CYP81A6 mediates the demethylation of this compound, which is followed by glucose conjugation. This process detoxifies the compound, rendering the crop plant unharmed while susceptible weeds, which lack this metabolic pathway, accumulate the active herbicide and perish.

References

Fenquinotrione: A Technical Guide to its Herbicidal Action and Symptomatology in Susceptible Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquinotrione is a novel herbicide belonging to the triketone class of compounds, demonstrating high efficacy against a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[1][2][3] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway responsible for plastoquinone and carotenoid biosynthesis.[4][5] This inhibition leads to a cascade of effects within susceptible plants, culminating in characteristic bleaching symptoms and eventual death. This technical guide provides an in-depth analysis of the herbicidal symptoms induced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Herbicidal Symptoms of this compound

The primary and most distinct symptom of this compound on susceptible weeds is a pronounced bleaching of the meristematic tissues. This whitening effect is a direct consequence of the inhibition of carotenoid biosynthesis. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. In their absence, the high energy captured by chlorophyll molecules is transferred to molecular oxygen, generating reactive oxygen species (ROS) that rapidly degrade chlorophyll and other cellular components, leading to the observed bleaching and subsequent necrosis.

While a detailed day-by-day progression of symptoms for this compound on specific weeds is not extensively documented in the available literature, the general time-course for HPPD inhibitors follows a predictable pattern:

-

Initial Symptoms (3-5 days after treatment): The first visible signs of herbicidal activity typically appear as a slight chlorosis or yellowing of the newly developing leaves and meristematic regions.

-

Progression to Bleaching (7-14 days after treatment): The chlorosis intensifies, transitioning to a distinct white or bleached appearance as chlorophyll is progressively destroyed. This bleaching is most prominent in the growing points of the plant.

-

Necrosis and Plant Death (14-28 days after treatment): Following complete bleaching, the affected tissues become necrotic, turning brown and brittle. This ultimately leads to the collapse and death of the susceptible weed. The efficacy of this compound and the development of these symptoms are visually evaluated on a scale of 0 (no effect) to 100 (complete kill).

Biochemical Mode of Action

This compound targets and inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of both plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

Quantitative Data on Herbicidal Efficacy

The herbicidal activity of this compound has been quantified through various studies, primarily focusing on its effective dose for controlling specific weed species and its inhibitory concentration against the target HPPD enzyme.

| Target Organism | Parameter | Value | Reference(s) |

| Schoenoplectus juncoides (a sedge weed) | ED90 (g a.i./ha) | 63 | |

| Monochoria vaginalis (a broadleaf weed) | ED90 (g a.i./ha) | 63 | |

| Rice (Oryza sativa) | ED20 (g a.i./ha) | 63 | |

| Arabidopsis thaliana HPPD | IC50 (nM) | 44.7 | |

| Rice (Oryza sativa) HPPD | IC50 (nM) | 27.2 |

Table 1: Herbicidal Efficacy and HPPD Inhibition of this compound. ED90 represents the effective dose required for 90% control of the weed population. ED20 is the dose causing 20% injury to the crop. IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Weed Species | Application Timing | Application Rate (g a.i./ha) | Efficacy (% control) | Reference(s) |

| Monochoria spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |

| Cyperus spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |

| Amaranthus spp. | Pre- and early post-emergence | 125 - 250 | Excellent | |

| Cyperus difformis (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |

| Cyperus iria (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |

| ALS-resistant Fimbristylis miliacea (5-6 leaf stage) | Post-emergence | 125 | Outstanding | |

| Schoenoplectus juncoides (up to 4-leaf stage) | Post-emergence | 300 | High | |

| Monochoria vaginalis (up to 4-leaf stage) | Post-emergence | 300 | High | |

| Sagittaria trifolia (up to 1-arrowhead-leaf stage) | Post-emergence | 300 | High |

Table 2: Efficacy of this compound on Various Susceptible Weed Species.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

A standardized greenhouse bioassay is crucial for evaluating the herbicidal efficacy of compounds like this compound. The following protocol is a synthesis of methodologies described in the literature.

Quantification of Chlorophyll and Carotenoids

The bleaching effect of this compound can be quantified by measuring the reduction in chlorophyll and carotenoid content in treated plants. A common method involves solvent extraction followed by spectrophotometric analysis.

Materials:

-

Fresh leaf tissue from treated and control plants

-

100% Acetone

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Extraction:

-

Weigh a known amount of fresh leaf tissue (e.g., 0.1 g).

-

Homogenize the tissue in a known volume of 100% acetone (e.g., 5 mL) until the tissue is completely white.

-

Centrifuge the homogenate at 5000 rpm for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the supernatant at 661.6 nm, 644.8 nm, and 470 nm, using 100% acetone as a blank.

-

-

Calculation:

-

The concentrations of chlorophyll a (Chl a), chlorophyll b (Chl b), and total carotenoids (Cx+c) in the extract (µg/mL) can be calculated using the following equations for 100% acetone:

-

Chl a = 11.24 * A661.6 - 2.04 * A644.8

-

Chl b = 20.13 * A644.8 - 4.19 * A661.6

-

Cx+c = (1000 * A470 - 1.90 * Chl a - 63.14 * Chl b) / 214

-

-

The total pigment content per unit of fresh weight (e.g., µg/g FW) can then be calculated by considering the volume of the extract and the initial weight of the leaf tissue.

-

Conclusion

This compound is a potent HPPD-inhibiting herbicide that effectively controls a wide range of problematic weeds in rice cultivation. Its characteristic bleaching symptom is a direct and visible manifestation of its mode of action, which disrupts carotenoid biosynthesis and leads to the photo-oxidative destruction of chlorophyll. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the fields of weed science and herbicide development. Further research focusing on the detailed temporal progression of symptoms in various weed species would provide an even more comprehensive understanding of this compound's herbicidal effects.

References

- 1. Development of a rice herbicide, this compound [jstage.jst.go.jp]

- 2. This compound: A new herbicide for weed control in rice [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking of Fenquinotrione with HPPD Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking of Fenquinotrione with the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This compound is a potent herbicide that targets the HPPD enzyme, a critical component in the tyrosine catabolism pathway of plants.[1] Understanding the molecular interactions between this compound and the HPPD enzyme is crucial for the development of new, more effective herbicides and for addressing weed resistance.

Introduction to this compound and the HPPD Enzyme

This compound is a novel herbicide that effectively controls a wide range of broadleaf and sedge weeds, demonstrating excellent selectivity for rice.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1]

The HPPD enzyme is a non-heme, Fe(II)-dependent oxygenase that plays a vital role in the catabolism of tyrosine in most aerobic organisms.[1] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Inhibition of HPPD disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately causing bleaching and death of the plant.

Molecular Docking Analysis of this compound with HPPD

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of the HPPD enzyme. These computational simulations provide valuable insights into the specific interactions that contribute to the potent inhibitory activity of this compound.

Key Molecular Interactions

Docking studies reveal that the 1,3-diketone moiety of this compound is a key structural feature for its inhibitory activity. This group forms a bidentate interaction with the catalytic Fe(II) ion in the active site of the HPPD enzyme.[1] This interaction is a common feature among many HPPD inhibitors.

Beyond this crucial interaction, several amino acid residues within the HPPD active site play a significant role in stabilizing the binding of this compound through various non-covalent interactions:

-

π-π Stacking: The oxoquinoxaline ring of this compound engages in π-π stacking interactions with the aromatic rings of conserved phenylalanine residues, specifically Phe409 and Phe452.

-

Hydrogen Bonding: A hydrogen bond is formed between this compound and the amino acid residue Gln335.

-

Additional π-π Stacking: Another π-π stacking interaction occurs between the methoxyphenyl group of this compound and the residue Phe420.

The following diagram illustrates the key interactions between this compound and the active site of the HPPD enzyme.

Quantitative Analysis of Binding Affinity

While specific binding energy values (e.g., in kcal/mol) and inhibition constants (Ki) from molecular docking studies of this compound with HPPD are not extensively reported in publicly available literature, the experimental inhibitory activity has been well-characterized. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against HPPD from different plant species.

| Plant Species | HPPD Enzyme | IC50 (nM) | Reference |

| Arabidopsis thaliana | AtHPPD | 44.7 | |

| Oryza sativa (Rice) | OsHPPD | 27.2 |

These low nanomolar IC50 values are indicative of a strong binding affinity between this compound and the HPPD enzyme.

Experimental Protocols for Molecular Docking

A generalized experimental workflow for performing molecular docking of a ligand like this compound with a target enzyme such as HPPD is outlined below. This protocol is based on standard practices in computational drug and herbicide design.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

Detailed Methodologies

1. Protein Preparation:

-

Obtain Protein Structure: The three-dimensional crystal structure of the target HPPD enzyme is typically obtained from a public repository like the Protein Data Bank (PDB). For Arabidopsis thaliana HPPD, relevant PDB entries can be utilized.

-

Pre-processing: The raw PDB file is pre-processed to remove water molecules, co-factors not relevant to the binding interaction, and any existing ligands.

-

Add Hydrogens: Hydrogen atoms, which are usually not resolved in crystal structures, are added to the protein structure using computational tools.

-

Assign Charges: Partial atomic charges are assigned to the protein atoms.

2. Ligand Preparation:

-

Obtain Ligand Structure: A 2D or 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a molecule editor.

-

Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

-

Assign Charges and Torsion: Partial charges are assigned to the ligand atoms, and its rotatable bonds (torsions) are defined.

3. Grid Generation:

-

A 3D grid box is defined around the active site of the HPPD enzyme. The dimensions of this grid are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space during the docking simulation. The location of the grid is often centered on a co-crystallized ligand or key active site residues.

4. Molecular Docking:

-

Software: Various software packages are available for molecular docking, such as AutoDock, Glide, or GOLD. The choice of software can influence the docking algorithm and scoring function used.

-

Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations (poses) of this compound within the defined grid box.

-

Parameters: Docking parameters, such as the number of genetic algorithm runs, population size, and the number of energy evaluations, are set to ensure a thorough search of the conformational space.

5. Scoring and Analysis:

-

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various energy terms like van der Waals forces, electrostatic interactions, and hydrogen bonding.

-

Pose Selection: The poses are ranked based on their scores, and the top-ranking poses are visually inspected to analyze the binding mode and key interactions with the protein residues.

6. Post-Docking Analysis:

-

Molecular Dynamics (MD) Simulation: To further validate the docking results and assess the stability of the ligand-protein complex over time, molecular dynamics simulations can be performed. MD simulations provide a more dynamic view of the interactions and can help refine the binding pose.

Signaling Pathway: Tyrosine Catabolism and the Impact of HPPD Inhibition

The HPPD enzyme is a key player in the tyrosine catabolism pathway. Inhibition of this enzyme has significant downstream effects, which are the basis for the herbicidal action of this compound.

Inhibition of the HPPD enzyme by this compound blocks the conversion of 4-hydroxyphenylpyruvate to homogentisate. This blockage leads to two primary consequences in plants:

-

Depletion of Essential Molecules: The lack of homogentisate prevents the synthesis of plastoquinone and tocopherols. Plastoquinone is a vital component of the photosynthetic electron transport chain. Its depletion disrupts photosynthesis, leading to a loss of energy production.

-

Accumulation of Toxic Precursors: The buildup of 4-hydroxyphenylpyruvate and its precursors can be toxic to the plant cells.

The combined effect of these disruptions is the characteristic bleaching of the plant tissues, followed by cessation of growth and eventual death.

Conclusion

Molecular docking has provided a detailed understanding of the inhibitory mechanism of this compound on the HPPD enzyme. The key interactions identified through these computational studies, particularly the bidentate chelation of the catalytic iron ion and the specific interactions with key amino acid residues, explain the high potency of this herbicide. This knowledge is invaluable for the rational design of next-generation HPPD inhibitors with improved efficacy and selectivity, as well as for developing strategies to manage the evolution of herbicide resistance in weeds. The integration of computational and experimental approaches will continue to be a cornerstone of modern herbicide discovery and development.

References

Fenquinotrione's Impact on Plastoquinone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the herbicide fenquinotrione disrupts the biosynthesis of plastoquinone in plants. The content herein is curated for researchers, scientists, and professionals involved in herbicide development and plant biochemistry.

Introduction

This compound is a potent triketone herbicide that effectively controls a wide range of broadleaf and sedge weeds.[1][2][3][4][5] Its mode of action centers on the inhibition of a key enzyme in the plastoquinone biosynthetic pathway, leading to a cascade of physiological effects that result in plant death. This guide will detail the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the impact of this compound.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the pathway responsible for the synthesis of plastoquinone and tocopherols. It catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPP) into homogentisic acid (HGA), a precursor for these essential molecules.

This compound acts as a potent inhibitor of HPPD. Docking studies have revealed that the 1,3-diketone moiety of this compound interacts with the Fe(II) ion at the active site of the enzyme. Additionally, π–π stacking interactions occur between the oxoquinoxaline ring of this compound and conserved phenylalanine residues (Phe409 and Phe452) in the enzyme's active site, indicating that it competes with the natural substrate, HPP.

The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain and, crucially for the herbicidal effect, acts as a cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway. The lack of its plastoquinone cofactor prevents the function of PDS.

This disruption of carotenoid biosynthesis has severe consequences. Carotenoids play a vital role in protecting chlorophyll from photo-oxidative damage. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death.

Quantitative Data: HPPD Inhibition

The inhibitory potency of this compound against HPPD has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the enzyme from different plant species.

| Species | Enzyme | IC50 (nM) |

| Arabidopsis thaliana | HPPD | 44.7 |

| Oryza sativa (rice) | HPPD | 27.2 |

Experimental Protocols: In Vitro HPPD Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against HPPD, based on a coupled-enzyme spectrophotometric assay.

4.1. Principle

The activity of HPPD is measured by monitoring the formation of its product, homogentisic acid (HGA), from the substrate p-hydroxyphenylpyruvate (HPPA). As HGA itself is not easily detected spectrophotometrically, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is introduced. HGD rapidly converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm. The rate of this absorbance increase is directly proportional to the HPPD activity.

4.2. Materials and Reagents

-

Recombinant HPPD enzyme

-

Recombinant HGD enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: 4-hydroxyphenylpyruvic acid (HPPA)

-

Cofactors: FeSO₄, Ascorbic acid

-

Test Compound (this compound)

-

Solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 318 nm

4.3. Procedure

-

Prepare Solutions:

-

Prepare a stock solution of the HPPD enzyme in the assay buffer.

-

Prepare a stock solution of the HGD enzyme in the assay buffer.

-

Prepare a stock solution of HPPA in the assay buffer.

-

Prepare a cofactor solution containing FeSO₄ and ascorbic acid in water.

-

Prepare a serial dilution of this compound in the chosen solvent.

-

-

Assay Setup (in a 96-well plate):

-

Add assay buffer to each well.

-

Add the cofactor solution to each well.

-

Add the this compound dilutions (or solvent for control wells) to the respective wells.

-

Add the HGD enzyme solution to all wells.

-

Add the HPPD enzyme solution to all wells except the blank control. For the blank, add an equivalent volume of assay buffer.

-

-

Pre-incubation:

-

Mix the contents of the plate gently and pre-incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the HPPA substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at 318 nm over time using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action and selectivity of a novel herbicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action and selectivity of a novel herbicide, this compound [jstage.jst.go.jp]

- 4. Mechanism of action and selectivity of a novel herbicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A new herbicide for weed control in rice [morressier.com]

Initial Toxicity Screening of Fenquinotrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquinotrione is a triketone herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the tyrosine catabolism pathway in both plants and mammals.[1][2] In plants, its inhibition leads to a depletion of essential molecules, causing bleaching and eventual death. In mammals, the inhibition of HPPD can lead to an accumulation of tyrosine in the blood (tyrosinemia), which is associated with a range of toxicological effects.[1] This guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Executive Summary of Toxicological Profile

This compound exhibits a low acute toxicity profile. The primary toxicological concerns identified in animal studies are ocular and hepatic effects, which are characteristic of HPPD inhibitors. Notably, comprehensive genotoxicity studies have returned negative results, indicating that this compound is unlikely to be mutagenic or clastogenic.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For a product containing this compound, the following results have been reported:

Table 1: Acute Toxicity of a this compound-Containing Product

| Test Type | Species | Route | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 1,960 mg/kg | Low Toxicity | |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2,020 mg/kg | Low Toxicity | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 3 mg/L (4-hr) | Low Toxicity |

A Lowest-Observed-Adverse-Effect-Level (LOAEL) for a single oral administration in rats has been established at 2,000 mg/kg body weight, based on observations of soft feces and staining of perianal fur.

Experimental Protocols

The following are generalized experimental protocols for acute toxicity testing based on OECD guidelines. The specific protocols used for this compound are not publicly available.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle is used if the substance is not administered as supplied.

-

Dosage: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. Depending on the outcome (mortality or morbidity), lower or higher fixed doses (300, 5, 50, 2000 mg/kg) are used in subsequent steps.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with clipped fur.

-

Dose Application: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.

-

Observations: Similar to the oral toxicity study, animals are observed for systemic toxicity and local skin reactions at the site of application for 14 days.

-

Test Animals: Healthy, young adult rats.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.

-

Concentration: A limit concentration of 5 mg/L for dusts/mists or 20 mg/L for gases/vapors is often used.

-

Observations: Animals are monitored for signs of toxicity during and after exposure for a period of 14 days.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. The results from these studies were consistently negative, indicating no evidence of mutagenic or clastogenic activity. While specific quantitative data is not publicly available, the following sections describe the standard methodologies for these assays.

Table 2: Summary of Genotoxicity Studies for this compound

| Test Type | System | Result | Reference |

| Bacterial Reverse Mutation Test (Ames Test) | S. typhimurium, E. coli | Negative | |

| In Vitro Mammalian Chromosomal Aberration Test | Mammalian Cells | Negative | |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Rodent Bone Marrow | Negative |

Experimental Protocols

-

Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.

-

Test Strains: A set of bacterial strains is used, typically including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The test chemical, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium. After incubation for 48-72 hours, the number of revertant colonies is counted.

-

Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.

-

Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

-

Treatment: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

Procedure: After treatment, cells are arrested in metaphase, harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A positive response is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

-

Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in young erythrocytes.

-

Test Animals: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: The frequency of micronucleated polychromatic (immature) erythrocytes is determined by microscopic analysis of stained smears.

-

Evaluation: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Cytotoxicity

Cytotoxicity assays are used to determine the potential of a substance to cause cell death. While specific data for this compound is not publicly available, the Neutral Red Uptake assay is a common method for this purpose.

Experimental Protocol: Neutral Red Uptake (NRU) Assay (Following OECD Guideline 129)

-

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3 cells or normal human keratinocytes) is seeded in 96-well plates and allowed to attach.

-

Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

-

Procedure: After exposure, the cells are incubated with a medium containing Neutral Red. The dye is then extracted from the viable cells, and the absorbance is measured spectrophotometrically.

-

Evaluation: The concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50) is calculated as a measure of cytotoxicity.

Mechanism of Toxicity: HPPD Inhibition and Tyrosinemia

The primary mechanism of this compound's toxicity in mammals is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component of the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.

Inhibition of HPPD leads to an accumulation of its substrate, which in turn causes a buildup of tyrosine in the blood (tyrosinemia). Elevated levels of tyrosine and its metabolites are responsible for the characteristic toxic effects observed in animal studies, primarily affecting the eyes and liver.

Species differences in susceptibility to HPPD inhibitor toxicity have been observed and are attributed to variations in the activity of tyrosine aminotransferase (TAT), another enzyme in the tyrosine degradation pathway. Species with lower TAT activity, such as rats, are more prone to developing severe tyrosinemia and subsequent toxicity.

Signaling Pathway

Caption: Mechanism of this compound toxicity via HPPD inhibition.

Experimental Workflows

In Vitro Genotoxicity Testing Workflow

Caption: Workflow for in vitro genotoxicity assessment.

In Vivo Acute Toxicity Testing Workflow

Caption: Workflow for in vivo acute toxicity testing.

Conclusion

The initial toxicity screening of this compound indicates a low level of acute toxicity and no evidence of genotoxic potential. The primary toxicological effects observed in animal models, namely ocular and hepatic toxicity, are directly linked to its mechanism of action as an HPPD inhibitor and the resulting tyrosinemia. Further research could focus on elucidating the detailed molecular pathways downstream of tyrosinemia that lead to cellular damage and on obtaining more precise quantitative toxicity data to refine risk assessments. The species-specific differences in toxicity highlight the importance of selecting appropriate animal models for human health risk assessment of HPPD inhibitors.

References

Methodological & Application

Fenquinotrione application for controlling broadleaf weeds in rice

Introduction

Fenquinotrione is a novel triketone herbicide developed for selective control of a wide spectrum of broadleaf and sedge weeds in rice cultivation.[1][2][3][4] Its unique mode of action and high degree of crop safety make it a valuable tool for managing problematic weeds, including those resistant to acetolactate synthase (ALS) inhibiting herbicides.[2] These notes provide detailed information on its mechanism of action, selectivity, application protocols, and performance data for research and development professionals.

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase involved in the carotenoid biosynthesis pathway. The resulting disruption of carotenoid production leaves chlorophyll unprotected from photo-oxidation, causing characteristic bleaching symptoms and eventual death of the susceptible plant. Studies show this compound potently inhibits HPPD, with an IC50 value of 44.7 nM in Arabidopsis thaliana.

Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid synthesis and leading to weed death.

Mechanism of Selectivity in Rice

The excellent selectivity of this compound, allowing it to control weeds without harming rice, is not due to differences in target site sensitivity. In fact, this compound effectively inhibits rice HPPD (OsHPPD) with an IC50 of 27.2 nM. The selectivity is achieved through rapid metabolic detoxification within the rice plant. Rice possesses cytochrome P450 enzymes, specifically CYP81A6, that mediate the demethylation of this compound. This is followed by a glucose conjugation step, converting the herbicide into a non-toxic metabolite. Susceptible weeds lack this rapid metabolic pathway, leading to the accumulation of the active herbicide and subsequent phytotoxicity. This metabolic-based safety allows this compound to be used across various rice varieties.

Caption: this compound selectivity is based on rapid metabolic detoxification in rice versus accumulation in weeds.

Performance and Efficacy Data

Quantitative data from various studies demonstrate the efficacy and safety of this compound.

Table 1: Inhibitory Activity of this compound against HPPD Enzyme

| Target Organism | IC50 (nM) | Reference |

|---|---|---|

| Arabidopsis thaliana | 44.7 |

| Rice (Oryza sativa) | 27.2 | |

Table 2: Efficacy of this compound on Key Weeds in Rice

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Efficacy Level | Reference |

|---|---|---|---|---|

| Schoenoplectus juncoides | Pre-emergence to 4-leaf | 300 | High | |

| Monochoria vaginalis | Pre-emergence to 4-leaf | 300 | High | |

| Sagittaria trifolia | Pre-emergence to 1-arrowhead-leaf | 300 | High | |

| Monochoria spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent | |

| Cyperus spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent | |

| Amaranthus spp. | Pre- to Early Post-emergence | 125 - 250 | Excellent |

| ALS-Resistant Fimbristylis miliacea | 5 to 6-leaf | 125 | Outstanding | |

Table 3: Crop Safety Profile of this compound in Rice

| Rice Type | Application Rate (g a.i./ha) | Observation | Reference |

|---|---|---|---|

| Japonica type cv. Kinmaze (Transplanted) | up to 1,000 | Sufficient safety margin | |

| Indica type cv. Suphanburi No. 1 (Dry-seeded) | up to 1,000 | Sufficient safety margin |

| Oryza sativa cv. Kinmaze | ED20 (Dosage at 20% inhibition) | >300 | |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy and selectivity of this compound.

This protocol is designed for controlled environment assessment of herbicidal effects on various weed species and rice cultivars.

-

Plant Material:

-

Sow seeds of target weed species and rice cultivars in pots (e.g., 9-12 cm diameter) filled with standardized potting soil.

-

Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C, 12-14h photoperiod).

-

Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

-

-

Herbicide Application:

-

Apply this compound at desired growth stages (e.g., 2-3 leaf stage for post-emergence).

-

Prepare stock solutions and perform serial dilutions to achieve a range of application rates (e.g., 50, 100, 150, 200, 300 g a.i./ha).

-

Use a laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application at a defined spray volume (e.g., 300-450 L/ha).

-

-

Experimental Design:

-

Arrange pots in a completely randomized design (CRD) with 3-4 replications per treatment.

-

Include an untreated control and a vehicle control (sprayed only with the solvent/surfactant solution) for comparison.

-

-

Data Collection and Analysis:

-

Visually assess weed control efficacy and crop phytotoxicity at set intervals (e.g., 7, 14, and 21 days after treatment - DAT).

-

Use a rating scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.

-

At the final assessment, harvest the above-ground biomass, dry in an oven (e.g., 70°C for 72h), and record the dry weight.

-

Analyze data using ANOVA and calculate dose-response curves to determine ED50 (effective dose for 50% inhibition) or ED90 values.

-

This protocol outlines the methodology for evaluating this compound performance under real-world agricultural conditions.

-

Site Selection and Preparation:

-

Select a field with a known history of uniform broadleaf weed infestation.

-

Prepare the land according to standard local practices for either dry-seeded or transplanted rice.

-

-

Experimental Design and Plot Layout:

-

Use a Randomized Complete Block Design (RCBD) with 3-4 replications.

-

Establish individual plots of a specified size (e.g., 3m x 4m) with buffer zones (e.g., 0.5-1m) between plots to prevent spray drift.

-

-

Treatment Application:

-

Treatments should include multiple rates of this compound, a standard herbicide check, a hand-weeded check, and a weedy (untreated) check.

-

Apply herbicides at the appropriate timing (pre-emergence or early post-emergence) using a calibrated knapsack sprayer with a flat fan nozzle to deliver a consistent volume (e.g., 450 L/ha).

-

-

Data Collection:

-

Weed Control: At 21 and 40 DAT, place a quadrat (e.g., 0.5m x 0.5m) in each plot to count weed density by species and collect weed biomass.

-

Crop Phytotoxicity: Visually assess crop injury at regular intervals using the 0-100 scale.

-

Yield Parameters: At harvest, measure grain yield, panicle length, and spikelet count from a designated area within each plot.

-

-

Data Analysis:

-

Subject the collected data to Analysis of Variance (ANOVA).

-

Use an appropriate mean separation test (e.g., Tukey's HSD) to determine significant differences among treatments.

-

Calculate Weed Control Efficiency (WCE) based on weed density or biomass reduction relative to the weedy check.

-

Caption: A generalized workflow for conducting herbicide efficacy and selectivity trials.

References

Efficacy of Fenquinotrione Against Acetolactate Synthase (ALS)-Resistant Weeds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evolution of herbicide resistance in weed populations represents a significant challenge to global agricultural productivity. Acetolactate synthase (ALS) inhibitors, a widely used class of herbicides, have been particularly affected by the development of resistance in numerous weed species. Fenquinotrione, a newer herbicide, offers an alternative mode of action for the control of these problematic weeds. This document provides detailed application notes, experimental protocols, and supporting data on the efficacy of this compound against ALS-resistant weeds.